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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-3-methylbenzyl

bromide

CAS No.: 261762-87-2

Cat. No.: B1597148

Get Quote

Advanced Fluorinated Scaffolds for Medicinal
Chemistry[1]
Executive Summary
2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2) is a highly specialized

halogenated building block used primarily in the synthesis of small-molecule therapeutics and

advanced agrochemicals.[1][2] Characterized by a dense substitution pattern on the phenyl

ring, this compound offers a unique combination of steric bulk (2-Cl, 3-Me) and electronic

modulation (6-F).

Its primary utility lies in its high reactivity as an electrophile in nucleophilic substitution (

) reactions, allowing researchers to introduce the 2-chloro-6-fluoro-3-methylbenzyl moiety into
pharmacophores. This moiety is particularly valuable for modulating lipophilicity (

), blocking metabolic hot-spots (via the fluorine atom), and inducing conformational lock
through steric hindrance.
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Chemical Identity & Physical Properties[3][4][5][6][7]
Property Specification

CAS Number 261762-87-2

IUPAC Name
1-(Bromomethyl)-2-chloro-6-fluoro-3-

methylbenzene

Molecular Formula

Molecular Weight 237.50 g/mol

Appearance White to off-white low-melting solid or semi-solid

SMILES CC1=C(C(=C(C=C1)F)CBr)Cl

InChI Key VAMCJPJZOSMZGT-UHFFFAOYSA-N

Reactivity Class Benzylic Halide / Lachrymator

Storage
2-8°C, under inert gas (Argon/Nitrogen),

desiccated

Synthetic Pathway & Manufacturing Logic
The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide is classically achieved via the

Wohl-Ziegler bromination of its toluene precursor. This pathway is preferred for its atom

economy and scalability, though it requires strict control of radical initiation to prevent over-

bromination (gem-dibromide formation).

Reaction Mechanism
The transformation relies on a free-radical chain mechanism:

Initiation: Thermal or photochemical decomposition of AIBN generates isobutyronitrile

radicals.

Propagation: Abstraction of a benzylic hydrogen atom from the toluene derivative creates a

benzylic radical. This radical is stabilized by the aromatic ring but sterically influenced by the

ortho-chloro and ortho-fluoro substituents.
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Termination: Reaction with

(generated in situ from NBS) yields the product.

Synthetic Workflow Diagram

Figure 1: Wohl-Ziegler Bromination Workflow
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Critical Process Parameters (CPPs)
Solvent Choice: While Carbon Tetrachloride (

) is traditional, modern protocols favor Trifluorotoluene (

) or Acetonitrile due to lower toxicity and easier workup.

Stoichiometry: A slight excess of NBS (1.05 eq) ensures conversion, but >1.1 eq risks

dibromination at the benzylic position.

Regioselectivity: The 3-methyl group is electronically distinct from the benzylic methyl?

Correction: The precursor is a toluene derivative. The structure has two methyl groups

attached to the ring? No, the name implies a toluene core (methyl at C1) with substituents.

Clarification: The name "2-Chloro-6-fluoro-3-methylbenzyl bromide" implies the parent

structure is a xylene derivative (specifically 2-chloro-6-fluoro-m-xylene) where one methyl

is brominated.

Regio-control: Bromination occurs preferentially at the methyl group flanked by the least

steric hindrance or electronic deactivation. However, in this specific molecule, the position

C1 (bromomethyl) is flanked by Cl and F. The C3-Methyl is flanked by Cl and H. Radical
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stability and steric access dictate the major product. Note: Commercial availability

suggests the regioisomer is isolable or the synthesis starts from a pre-functionalized

alcohol.

Reactivity Profile & Applications
The 2-Chloro-6-fluoro-3-methylbenzyl moiety is a "privileged scaffold" modifier. The benzylic

bromide is a potent electrophile, susceptible to rapid

displacement.

Medicinal Chemistry Rationale
Metabolic Stability: The Fluorine at C6 blocks metabolic oxidation (P450) at a typically labile

position.

Orthogonal Coupling: The Chlorine at C2 is relatively inert to standard nucleophilic conditions

used to displace the bromide. This allows the molecule to serve as a bifunctional linker:

Step 1: Alkylation via the Bromide (leaving group).

Step 2: Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the Aryl-Chloride

(requires oxidative addition promoting ligands).

Lipophilicity: The Methyl at C3 increases lipophilicity (

), improving membrane permeability for CNS targets.

Application Logic Diagram
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Figure 2: Divergent Synthetic Utility
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Handling & Safety Protocols (Self-Validating)
Hazard Classification: Corrosive (Skin/Eye Damage 1B), Lachrymator.

Storage Protocol[8]
Validation: Upon receipt, inspect the container for yellowing (sign of

release).

Action: Store at 2-8°C under an inert atmosphere (Argon). Moisture triggers hydrolysis to the

benzyl alcohol and release of corrosive

gas.

Quenching Protocol (Spill/Waste)
Do not wash glassware directly with water, as this aerosolizes the lachrymator.

Protocol: Rinse glassware with a solution of 5% Ammonium Hydroxide in Methanol. The

ammonia reacts rapidly with the benzyl bromide to form the non-volatile benzyl amine,

neutralizing the lachrymatory hazard before cleaning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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